molecular formula C14H16N2O2 B7429954 3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate

3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate

Cat. No. B7429954
M. Wt: 244.29 g/mol
InChI Key: LHMHHOQPSLHRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate, also known as Boc-5-cyano-1H-pyrrole-3-carboxylic acid bicyclo[4.1.0]hept-3-ylmethyl ester, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate involves the inhibition of PTPs and DUSPs through covalent modification of a conserved cysteine residue in the active site of these enzymes. This results in the disruption of cellular signaling pathways and ultimately leads to the desired biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate include the inhibition of PTP and DUSP activity, anti-inflammatory and neuroprotective effects, and potential therapeutic applications in cancer, diabetes, and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate in lab experiments is its high potency and selectivity for PTPs and DUSPs. However, one limitation is its potential toxicity and the need for careful handling and disposal.

Future Directions

For research on 3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate include the development of more potent and selective inhibitors, the exploration of its therapeutic potential in various diseases, and the investigation of its mechanism of action in greater detail. Additionally, the use of this compound in combination with other drugs or therapies may also be explored.

Synthesis Methods

The synthesis of 3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate involves the reaction of Boc-protected 5-cyano-1H-pyrrole-3-carboxylic acid with bicyclo[4.1.0]hept-3-ylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to yield the final compound.

Scientific Research Applications

3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to inhibit the activity of certain enzymes such as protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), which are involved in various diseases including cancer, diabetes, and autoimmune disorders. Additionally, it has been found to have anti-inflammatory and neuroprotective properties.

properties

IUPAC Name

3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-6-13-5-12(7-16-13)14(17)18-8-9-1-2-10-4-11(10)3-9/h5,7,9-11,16H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMHHOQPSLHRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1COC(=O)C3=CNC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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